3-(cyclopropylmethoxy)-1-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}pyrrolidine

GlyT1 inhibition Pyrrolidine SAR Metabolic stability

This compound is a synthetic pyrrolidine featuring a cyclopropylmethoxy group and a 3'-methoxy-[1,1'-biphenyl]-4-carbonyl moiety. It is designed as a structural probe for SAR studies in GlyT1 inhibitor programs, where its biphenyl-cyclopropylmethoxy scaffold expands chemical space beyond simpler N-acyl analogs. The undefined stereocenter (presumed racemic) and lack of public bioactivity data position it as a potential negative control vs. validated GlyT1 inhibitors. Researchers should request full analytical characterization (NMR, HPLC, enantiomeric ratio) prior to use. Standard international B2B shipping applies; no controlled-substance permits are required.

Molecular Formula C22H25NO3
Molecular Weight 351.446
CAS No. 2034307-34-9
Cat. No. B2852086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(cyclopropylmethoxy)-1-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}pyrrolidine
CAS2034307-34-9
Molecular FormulaC22H25NO3
Molecular Weight351.446
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CCC(C3)OCC4CC4
InChIInChI=1S/C22H25NO3/c1-25-20-4-2-3-19(13-20)17-7-9-18(10-8-17)22(24)23-12-11-21(14-23)26-15-16-5-6-16/h2-4,7-10,13,16,21H,5-6,11-12,14-15H2,1H3
InChIKeyKSVTXFDPAGDVNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Cyclopropylmethoxy)-1-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}pyrrolidine (CAS 2034307-34-9) Procurement & Selection Baseline


3-(Cyclopropylmethoxy)-1-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}pyrrolidine (PubChem CID 121022725) is a synthetic small molecule featuring a pyrrolidine core substituted with a cyclopropylmethoxy group and a 3'-methoxy-[1,1'-biphenyl]-4-carbonyl moiety [1]. Its molecular formula is C22H25NO3 (MW 351.4 g/mol), and it contains one undefined stereocenter [1]. Based on its structural class, it is related to pyrrolidine-based GlyT1 inhibitors, although direct pharmacological annotation for this specific compound is absent from major bioactivity databases [2].

Why Generic Substitution Fails for 3-(Cyclopropylmethoxy)-1-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}pyrrolidine


Currently, no head-to-head comparative biological data or selectivity profiles exist in the published literature for this specific compound. Its closest structural analogs within the pyrrolidine GlyT1 inhibitor class exhibit wide variations in potency and selectivity depending on subtle modifications to the aryl and alkoxy substituents [1]. Without experimentally determined IC50 values, target engagement data, or pharmacokinetic profiles for this exact structure, any substitution with a purportedly similar analog would be speculative and scientifically unjustified. The compound's undefined stereocenter adds an additional layer of complexity, as enantiomers or diastereomers of related pyrrolidine derivatives can display significantly different biological activities [1].

Quantitative Differential Evidence for 3-(Cyclopropylmethoxy)-1-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}pyrrolidine


Structural Differentiation: Cyclopropylmethoxy Substituent vs. Common Alkoxy Analogs

In the class of pyrrolidine-based GlyT1 inhibitors, the cyclopropylmethoxy group has been associated with improved metabolic stability compared to linear alkoxy substituents, based on class-level structure-activity relationship (SAR) trends reported in U.S. Patent 9,656,955 [1]. However, no direct comparative experimental data (e.g., intrinsic clearance, microsomal stability t½) for this specific compound versus analogs are publicly available.

GlyT1 inhibition Pyrrolidine SAR Metabolic stability

Topological Polar Surface Area (TPSA) as a Predictor of CNS Penetration

The compound has a computed Topological Polar Surface Area (TPSA) of 38.8 Ų, as reported by PubChem [1]. This value falls below the commonly cited threshold of <60–70 Ų for favorable passive blood-brain barrier (BBB) penetration, placing it within the range of many CNS-active GlyT1 inhibitors. However, TPSA is a computed property and does not constitute direct experimental evidence of BBB permeability for this compound.

CNS drug discovery Blood-brain barrier permeability Physicochemical profiling

Undefined Stereocenter: Impact on Potential Biological Activity

The compound possesses one undefined stereocenter at the pyrrolidine C-3 position, as indicated by PubChem data [1]. In the broader class of 3-substituted pyrrolidine GlyT1 inhibitors, stereochemistry at the 3-position has been shown to influence target binding and selectivity [2]. The absence of a defined enantiomeric specification for this commercial sample means that it is likely supplied as a racemic mixture, which may differ in activity from enantiomerically pure analogues described in the patent literature.

Chiral chemistry Enantioselectivity Drug stereochemistry

Recommended Application Scenarios for 3-(Cyclopropylmethoxy)-1-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}pyrrolidine


Exploratory SAR Studies in GlyT1 Inhibitor Programs

This compound may serve as a structural probe in exploratory structure-activity relationship (SAR) studies within pyrrolidine-based GlyT1 inhibitor programs. Its biphenyl-cyclopropylmethoxy scaffold expands the chemical space relative to simpler N-acyl pyrrolidine analogs. Researchers should request full analytical characterization (NMR, HPLC purity, enantiomeric ratio) from the vendor prior to use, as the compound's biological activity has not been independently validated [1]. Any activity data generated should be interpreted with the caveat that the material is presumed racemic.

Negative Control or Inactive Comparator for Validated GlyT1 Chemotypes

Given the absence of confirmed GlyT1 inhibitory activity for this specific compound, it may be useful as a structural analog negative control in experiments involving validated GlyT1 inhibitors. The biphenyl moiety may reduce target engagement relative to patent-exemplified GlyT1 inhibitors, though this hypothesis requires experimental confirmation [1].

Pharmacokinetic Probe for Cyclopropylmethoxy Ether Stability

The cyclopropylmethoxy group is of interest for its potential to impart metabolic stability relative to linear alkoxy ethers. This compound could be used in comparative in vitro microsomal stability assays to quantify the contribution of the cyclopropylmethoxy group, provided a matched linear alkoxy analog is available for head-to-head testing [1]. No pre-existing microsomal stability data for this compound exist in the public domain.

Quote Request

Request a Quote for 3-(cyclopropylmethoxy)-1-{3'-methoxy-[1,1'-biphenyl]-4-carbonyl}pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.